![molecular formula C18H14N4O3 B14311309 2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) CAS No. 111950-90-4](/img/structure/B14311309.png)
2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their stability and diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two oxadiazole rings connected by an oxybis(methylene) bridge and substituted with phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of Schiff bases derived from the condensation of aldehydes and acetophenones with acid hydrazides. The cyclization process yields the oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxadiazole rings or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Methylenebis(phenyleneoxymethylene)]bisoxirane: Another compound with a similar structure but different functional groups.
2,2’-[Oxydimethylene]difuran: A related compound with furan rings instead of oxadiazole rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Shares the oxybis(methylene) bridge but has different aromatic substitutions.
Uniqueness
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is unique due to its specific combination of oxadiazole rings and phenyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111950-90-4 |
|---|---|
Molecular Formula |
C18H14N4O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxymethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O3/c1-3-7-13(8-4-1)17-21-19-15(24-17)11-23-12-16-20-22-18(25-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
IVSHXLYGKGMSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COCC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


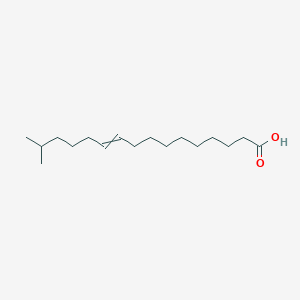

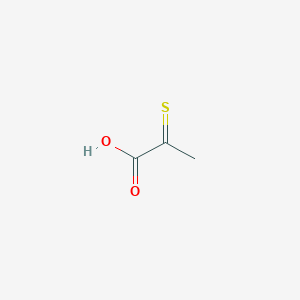
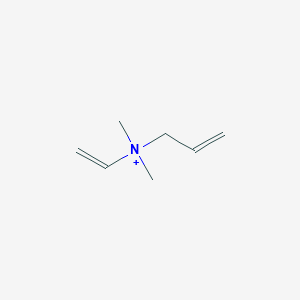
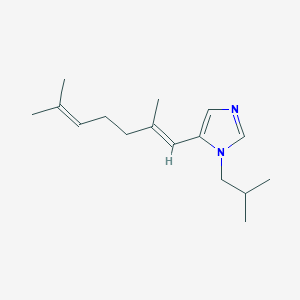

![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
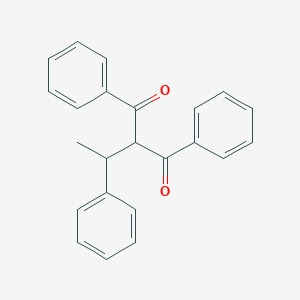

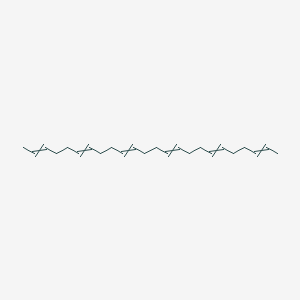
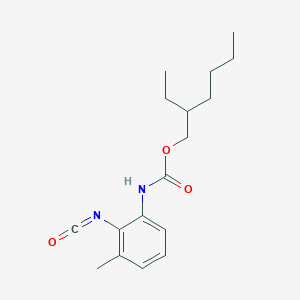

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

